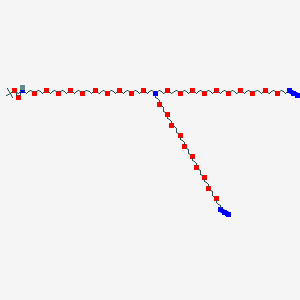
N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide): is a specialized, bifunctional polyethylene glycol (PEG) derivative. It features a tert-butyloxycarbonyl (t-Boc) protected amine group at one end and an azide moiety at the other. This compound is widely used in various scientific research applications due to its unique chemical properties, including its ability to increase solubility in aqueous media and its reactivity in Click Chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) involves several key steps:
Protection of the Amine Group: The amine group is protected using a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: Polyethylene glycol (PEG) chains are attached to the protected amine group to form the PEG10 spacer.
Azidation: The azide groups are introduced at the ends of the PEG chains through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large quantities of the compound are synthesized in batches, with careful monitoring of reaction conditions.
Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.
Quality Control: Rigorous testing is conducted to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) undergoes several types of chemical reactions, including:
Click Chemistry: The azide groups react with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Click Chemistry Reagents: Alkynes, BCN, DBCO.
Deprotection Reagents: Mild acids such as trifluoroacetic acid (TFA).
Major Products Formed:
Triazole Linkages: Formed through Click Chemistry reactions.
Free Amine: Formed through deprotection of the t-Boc group
Scientific Research Applications
Chemistry:
Synthesis of Peptide- or Protein-Based Therapeutics: The compound is used to create stable linkages between peptides or proteins and other molecules.
Targeted Drug Delivery Systems: It is employed in the design of drug delivery systems that target specific cells or tissues.
Biology:
Biomolecule Conjugation: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) is used to conjugate biomolecules, enhancing their stability and solubility.
Medicine:
Therapeutic Development: The compound is utilized in the development of new therapeutics, particularly those requiring precise targeting and controlled release.
Industry:
Mechanism of Action
Mechanism: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) exerts its effects through the formation of stable triazole linkages via Click Chemistry. The t-Boc group protects the amine during synthesis and can be removed under mild acidic conditions to reveal the free amine, which can then participate in further reactions.
Molecular Targets and Pathways:
Triazole Formation: The azide groups react with alkynes, BCN, and DBCO to form triazole linkages.
Amine Functionality: The free amine can engage in additional chemical reactions, expanding the compound’s versatility
Comparison with Similar Compounds
t-Boc-N-amido-PEG8-azide: Similar structure but with a shorter PEG spacer (PEG8).
t-Boc-N-amido-PEG12-azide: Similar structure but with a longer PEG spacer (PEG12).
Uniqueness: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) is unique due to its specific PEG10 spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .
Properties
Molecular Formula |
C71H142N8O32 |
|---|---|
Molecular Weight |
1619.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C71H142N8O32/c1-71(2,3)111-70(80)74-4-10-81-16-22-87-28-34-93-40-46-99-52-58-105-64-67-108-61-55-102-49-43-96-37-31-90-25-19-84-13-7-79(8-14-85-20-26-91-32-38-97-44-50-103-56-62-109-68-65-106-59-53-100-47-41-94-35-29-88-23-17-82-11-5-75-77-72)9-15-86-21-27-92-33-39-98-45-51-104-57-63-110-69-66-107-60-54-101-48-42-95-36-30-89-24-18-83-12-6-76-78-73/h4-69H2,1-3H3,(H,74,80) |
InChI Key |
REQVISHIQSNENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
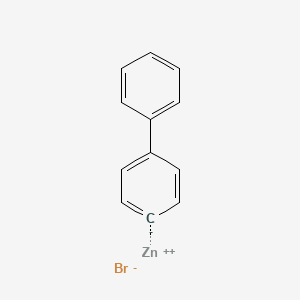

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)
![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)

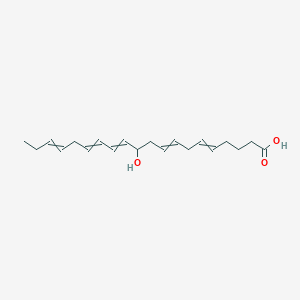
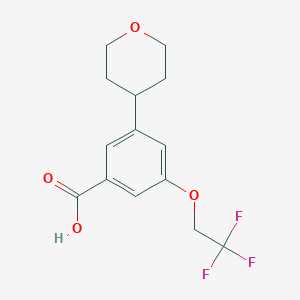
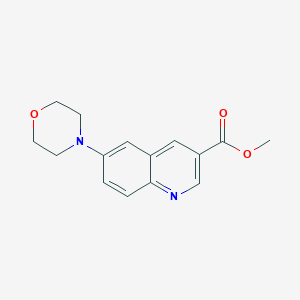
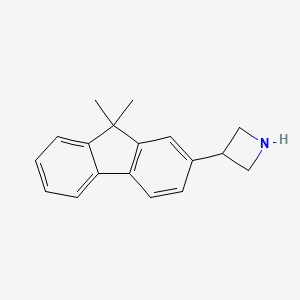

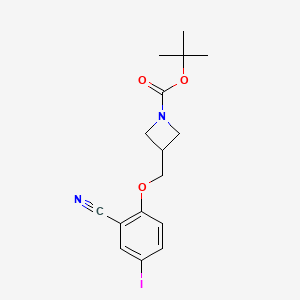
![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
